![molecular formula C12H15NO2 B1437872 4-(Piperidin-3-yl)benzoic acid CAS No. 889942-43-2](/img/structure/B1437872.png)
4-(Piperidin-3-yl)benzoic acid
Overview
Description
“4-(Piperidin-3-yl)benzoic acid” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
Piperidine derivatives are synthesized using various methods . One method involves the substitution reactions with alkyl halides or Mitsunobu reactions with alkyl alcohols, yielding 2-alkoxy-5-substituted benzoates. These substituted esters are then hydrolyzed by sodium hydroxide to afford the corresponding acids .Molecular Structure Analysis
The molecular formula of “4-(Piperidin-3-yl)benzoic acid” is C12H15NO2 . The InChI code is 1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical form of “4-(Piperidin-3-yl)benzoic acid” is solid . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Role in Drug Designing
Piperidines, including “4-(Piperidin-3-yl)benzoic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Presence in Alkaloids
Piperidine derivatives are also present in alkaloids . Alkaloids are naturally occurring compounds, mainly produced by a large variety of organisms including bacteria, fungi, plants, and animals and are part of the group of natural products (also called secondary metabolites).
Use in Multicomponent Reactions
Piperidines are involved in multicomponent reactions leading to the formation of various piperidine derivatives . These reactions are highly efficient in organic synthesis because they save time and reduce waste.
Pharmacological Applications
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Role in PROTAC Development
“4-(Piperidin-3-yl)benzoic acid” is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Synthesis of Biologically Active Piperidines
Piperidines are used in the synthesis of biologically active piperidines . These compounds have a wide range of biological activities and are used in the development of new drugs.
Role in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines play a significant role in this field.
Presence in FDA Approved Drugs
Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs . This highlights the importance of piperidines in drug discovery and development.
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives have been found to be involved in various biological activities . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives have been found to influence a variety of biochemical pathways, leading to their diverse pharmacological applications .
Pharmacokinetics
The optimization of the blood-brain barrier penetration has been mentioned in the context of piperidine derivatives .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
4-piperidin-3-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-5-3-9(4-6-10)11-2-1-7-13-8-11/h3-6,11,13H,1-2,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQKKABCNQVVOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661364 | |
Record name | 4-(Piperidin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889942-43-2 | |
Record name | 4-(Piperidin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 889942-43-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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